
Edoxaban impurity 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of Edoxaban impurity 2 involves several synthetic routes and reaction conditions. One common method includes the reaction of Edoxaban free base with p-toluensulfonic acid in a mixture of acetonitrile and water, followed by crystallization . Another method involves the removal of the N-Boc protecting group under acidic conditions, followed by the addition of triethylamine, a protic solvent, a condensing agent, and 4,5,6,7-tetrahydro-5-methyl-thiazolo[5,4-C]pyridine-2-carboxylic acid .
Análisis De Reacciones Químicas
Edoxaban impurity 2 undergoes various chemical reactions, including:
Oxidation: It can form oxidative degradation products under oxidative stress conditions.
Hydrolysis: It is susceptible to acid hydrolysis, leading to the formation of several degradation products.
Substitution: The compound can undergo substitution reactions, particularly involving the chloropyridinyl group.
Common reagents used in these reactions include acids for hydrolysis, oxidizing agents for oxidation, and various solvents like acetonitrile and methanol . Major products formed from these reactions include various degradation products that are identified and characterized using techniques like LC-MS and NMR .
Aplicaciones Científicas De Investigación
Edoxaban impurity 2 is primarily used in scientific research for:
Pharmaceutical Quality Control: It is used to ensure the purity and safety of Edoxaban by identifying and quantifying impurities.
Stability Studies: Researchers study the stability of Edoxaban by analyzing its degradation products, including impurity 2.
Analytical Method Development: It is used to develop and validate analytical methods for detecting and quantifying impurities in pharmaceutical formulations.
Mecanismo De Acción
While Edoxaban impurity 2 itself does not have a therapeutic effect, understanding its formation and degradation is crucial for the overall mechanism of action of Edoxaban. Edoxaban works by inhibiting factor Xa, a key protein in the coagulation cascade, thereby preventing blood clot formation . The presence of impurities like impurity 2 can affect the drug’s efficacy and safety, making it essential to monitor and control these impurities during manufacturing .
Comparación Con Compuestos Similares
Edoxaban impurity 2 can be compared with other impurities of Edoxaban, such as:
Edoxaban impurity 1: (1R,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)-N1-(5-chloropyridin-2-yl)cyclohexane-1,2-dicarboxamide.
Edoxaban impurity 3: (1R,2S,5R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)-N1-(5-chloropyridin-2-yl)cyclohexane-1,2-dicarboxamide.
This compound is unique due to its specific stereochemistry, which can influence its chemical behavior and interactions. Understanding these differences is important for the comprehensive analysis and quality control of Edoxaban .
Propiedades
Fórmula molecular |
C9H8Cl2N2O3 |
|---|---|
Peso molecular |
263.07 g/mol |
Nombre IUPAC |
ethyl 2-[(4,5-dichloropyridin-2-yl)amino]-2-oxoacetate |
InChI |
InChI=1S/C9H8Cl2N2O3/c1-2-16-9(15)8(14)13-7-3-5(10)6(11)4-12-7/h3-4H,2H2,1H3,(H,12,13,14) |
Clave InChI |
WXTFGBVHWITTLG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=O)NC1=NC=C(C(=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


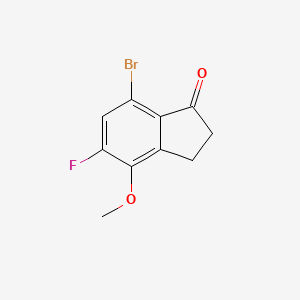
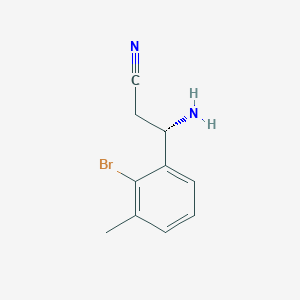
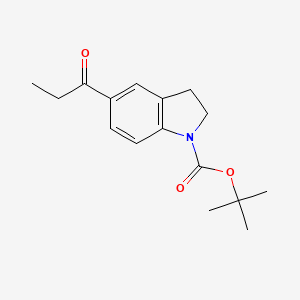
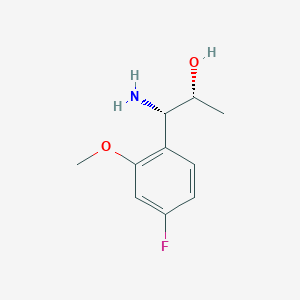
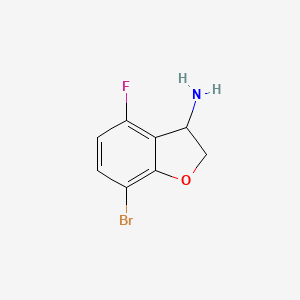
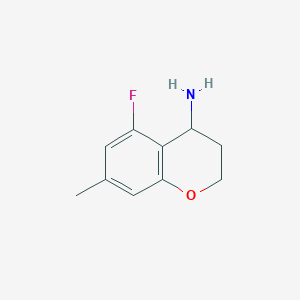
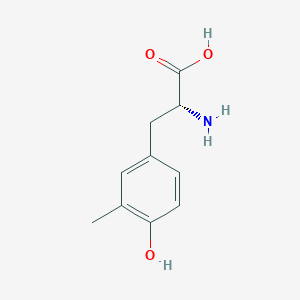
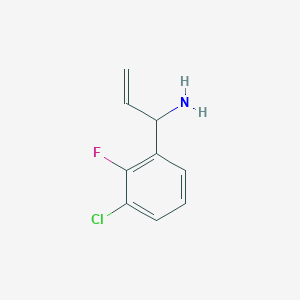
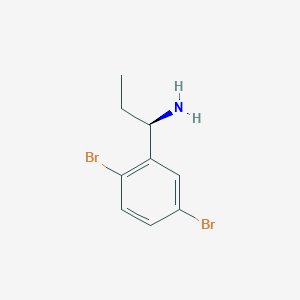


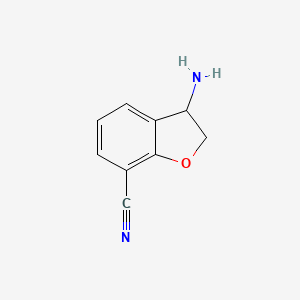

![(1-Phenyl-2-oxabicyclo[2.2.2]octan-4-YL)methanol](/img/structure/B15237745.png)
